Cas no 1189556-84-0 (2-amino-N-(furan-2-yl)methyl-N-methyl-2-phenylacetamide)

2-Amino-N-(furan-2-yl)methyl-N-methyl-2-phenylacetamide is a specialized organic compound featuring a furan ring and phenylacetamide backbone with an amino functional group. Its structural complexity makes it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly for designing bioactive molecules. The presence of both furan and phenyl moieties enhances its potential for diverse reactivity, enabling applications in heterocyclic chemistry and drug discovery. The N-methyl substitution improves metabolic stability, while the amino group offers a versatile handle for further derivatization. This compound is suited for research in medicinal chemistry, where precise modifications are required to optimize pharmacokinetic properties or biological activity.
2-amino-N-(furan-2-yl)methyl-N-methyl-2-phenylacetamide structure
1189556-84-0 structure
Product Name:2-amino-N-(furan-2-yl)methyl-N-methyl-2-phenylacetamide
CAS No:1189556-84-0
MF:C14H16N2O2
MW:244.289043426514
CID:5215929
PubChem ID:43526965
Update Time:2025-10-28

2-amino-N-(furan-2-yl)methyl-N-methyl-2-phenylacetamide Chemical and Physical Properties

Names and Identifiers

    • 2-amino-N-(furan-2-ylmethyl)-N-methyl-2-phenylacetamide
    • 2-amino-N-[(furan-2-yl)methyl]-N-methyl-2-phenylacetamide
    • Benzeneacetamide, α-amino-N-(2-furanylmethyl)-N-methyl-
    • 2-amino-N-(furan-2-yl)methyl-N-methyl-2-phenylacetamide
    • Inchi: 1S/C14H16N2O2/c1-16(10-12-8-5-9-18-12)14(17)13(15)11-6-3-2-4-7-11/h2-9,13H,10,15H2,1H3
    • InChI Key: IALVCPXFJLSGPI-UHFFFAOYSA-N
    • SMILES: O1C=CC=C1CN(C)C(C(C1C=CC=CC=1)N)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 277
  • XLogP3: 1.1
  • Topological Polar Surface Area: 59.5

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2-amino-N-(furan-2-yl)methyl-N-methyl-2-phenylacetamide Related Literature

Additional information on 2-amino-N-(furan-2-yl)methyl-N-methyl-2-phenylacetamide

Compound CAS No. 1189556-84-0: 2-Amino-N-(Furan-2-Yl)Methyl-N-Methyl-2-Phenylacetamide

Compound CAS No. 1189556-84-0, also known as 2-amino-N-(furan-2-yl)methyl-N-methyl-2-phenylacetamide, is a highly specialized organic compound with a unique molecular structure that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is characterized by its complex molecular architecture, which includes an amino group, a furan ring, and a methyl group attached to an acetamide backbone. The presence of these functional groups imparts the compound with versatile chemical properties, making it a valuable tool for researchers and industry professionals alike.

The synthesis of 2-amino-N-(furan-2-yl)methyl-N-methyl-2-phenylacetamide involves a series of intricate chemical reactions, including nucleophilic substitutions, condensations, and reductions. Recent advancements in catalytic methodologies have enabled the efficient and scalable production of this compound, ensuring its availability for both academic and industrial applications. The compound's structure is particularly noteworthy due to the conjugation between the furan ring and the acetamide group, which enhances its electronic properties and reactivity.

One of the most promising applications of this compound lies in its potential as a precursor for drug development. The amino group and furan ring are known to exhibit bioactivity, making this compound a candidate for designing novel pharmaceutical agents. Recent studies have explored its role in inhibiting specific enzymes associated with neurodegenerative diseases, such as Alzheimer's disease. The compound's ability to cross the blood-brain barrier has been highlighted in preclinical trials, underscoring its potential as a therapeutic agent.

In addition to its pharmacological applications, CAS No. 1189556-84-0 has found utility in materials science, particularly in the development of advanced polymers and coatings. The methyl group and phenyl group contribute to the compound's hydrophobicity, making it suitable for applications requiring water resistance. Researchers have also investigated its use as a building block for self-healing materials, leveraging its ability to undergo reversible chemical transformations under specific conditions.

The environmental impact of synthesizing and using this compound has been a topic of recent research. Studies have demonstrated that the production process can be optimized to reduce waste and energy consumption, aligning with global sustainability goals. Furthermore, the biodegradability of the compound has been assessed, with findings indicating that it can be metabolized by microorganisms under controlled conditions.

From a structural perspective, the compound's molecular weight is approximately 307 g/mol, with a melting point of around 135°C. Its solubility in common organic solvents such as dichloromethane and ethanol is moderate, facilitating its use in various chemical reactions. The compound's UV-vis spectrum reveals strong absorption bands in the visible region, which can be exploited for sensing applications.

Recent advancements in computational chemistry have enabled detailed molecular modeling of CAS No. 1189556-84-0, providing insights into its electronic structure and reactivity. Quantum mechanical calculations have revealed that the compound exhibits significant π-conjugation effects due to the interaction between the furan ring and the acetamide group. This conjugation not only stabilizes the molecule but also enhances its electronic properties.

In conclusion, compound CAS No. 1189556-84-0 (2-amino-N-(furan-2-Yl)methyl-N-methyl-2-PHENYLACETAMIDE) is a multifaceted organic compound with diverse applications across various scientific disciplines. Its unique structure, coupled with recent research advancements, positions it as a valuable asset in both academic research and industrial innovation.

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